

Application Notes and Protocols for the Structural Elucidaion of Cochliomycin B

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Compound of Interest

Compound Name: Cochliomycin B

Cat. No.: B15561740

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Introduction

Cochliomycin B is a macrolide natural product with potential biological activity. Its structural elucidation is a critical step in understanding its mechanism of action and potential for therapeutic development. This document provides detailed application notes and protocols for the analysis of **Cochliomycin B** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques in the structural determination of organic molecules. These notes are intended to guide researchers in the comprehensive characterization of **Cochliomycin B** and similar natural products.

Predicted Spectroscopic Data for Cochliomycin B

Given the known chemical structure of **Cochliomycin B** (Molecular Formula: $C_{22}H_{28}O_7$), the following tables summarize the predicted 1H and ^{13}C NMR chemical shifts and the expected high-resolution mass spectrometry data. This data serves as a reference for the experimental analysis.

Table 1: Predicted 1H and ^{13}C NMR Data for Cochliomycin B in $CDCl_3$

Position	Predicted ¹³ C Chemical Shift (ppm)	Predicted ¹ H Chemical Shift (ppm)	Multiplicity	J (Hz)
1	168.5	-	-	-
2	122.1	5.90	d	15.6
3	145.3	7.10	dd	15.6, 9.8
4	34.2	2.50	m	
5	75.8	4.10	m	
6	101.5	-	-	
7	40.1	1.80, 1.60	m	
8	28.3	1.50	s	
8-CH ₃	25.4	1.30	s	
9	70.2	3.80	m	
10	32.5	2.10	m	
11	130.1	5.60	m	
12	135.4	5.80	m	
13	45.3	2.40	m	6.8
14	21.2	1.10	d	
15	198.2	-	-	
16	110.2	-	-	
17	160.5	-	-	
18	95.6	6.20	s	
19	162.1	-	-	
20-OCH ₃	56.5	3.90	s	
21	22.1	1.25	s	

22	23.5	1.28	s
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Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Cochliomycin B

Ion	Formula	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] ⁺	C ₂₂ H ₂₉ O ₇ ⁺	405.1857	To be determined	To be determined
[M+Na] ⁺	C ₂₂ H ₂₈ O ₇ Na ⁺	427.1676	To be determined	To be determined
[M-H ₂ O+H] ⁺	C ₂₂ H ₂₇ O ₆ ⁺	387.1751	To be determined	To be determined
[M-C ₃ H ₆ O+H] ⁺	C ₁₉ H ₂₃ O ₆ ⁺	347.1490	To be determined	To be determined

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of **Cochliomycin B**.

Sample Preparation

- Isolation and Purification: Isolate **Cochliomycin B** from the source organism using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.
- NMR Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **Cochliomycin B**.
 - Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry Sample Preparation:

- Prepare a stock solution of purified **Cochliomycin B** at a concentration of 1 mg/mL in methanol.
- For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).

NMR Data Acquisition

- Instrument: Bruker Avance III 600 MHz NMR spectrometer (or equivalent).
- Software: TopSpin 3.x (or equivalent).
- Temperature: 298 K.

1D NMR Experiments:

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 20 ppm
 - Acquisition Time: 2.7 s
 - Relaxation Delay: 2.0 s
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.1 s

- Relaxation Delay: 2.0 s

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, crucial for connecting spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry Data Acquisition

- Instrument: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent).
- Ionization Source: Electrospray Ionization (ESI).
- Mode: Positive and Negative.

High-Resolution Mass Spectrometry (HRMS):

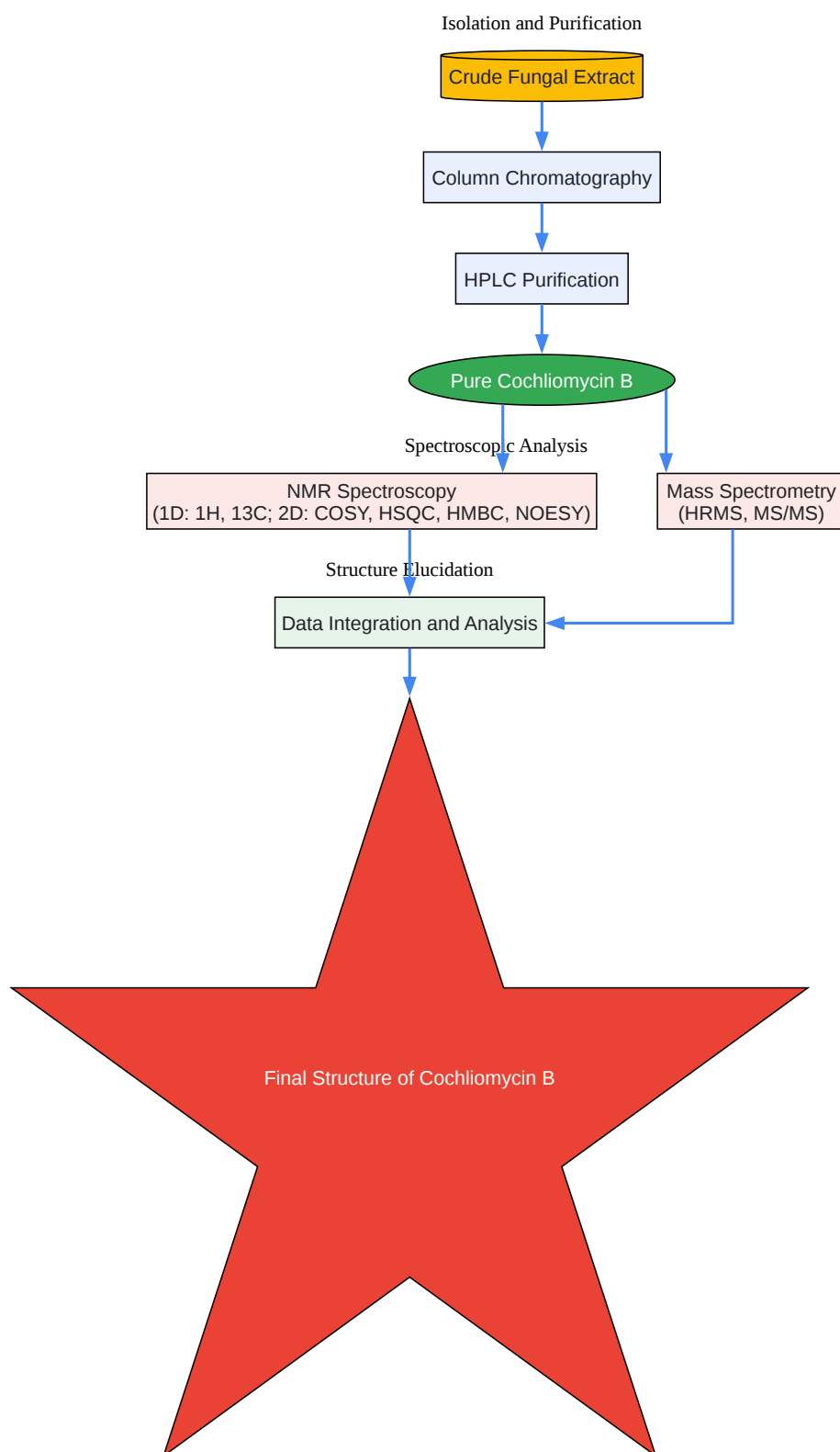
- Scan Range: m/z 100-1000.
- Resolution: 120,000.
- Sheath Gas Flow Rate: 35 units.
- Auxiliary Gas Flow Rate: 10 units.
- Spray Voltage: 3.5 kV.
- Capillary Temperature: 320 °C.

Tandem Mass Spectrometry (MS/MS):

- Activation Type: Higher-energy C-trap Dissociation (HCD).
- Collision Energy: Stepped (e.g., 20, 30, 40 eV) to obtain a comprehensive fragmentation pattern.
- Isolation Window: m/z 1.0.

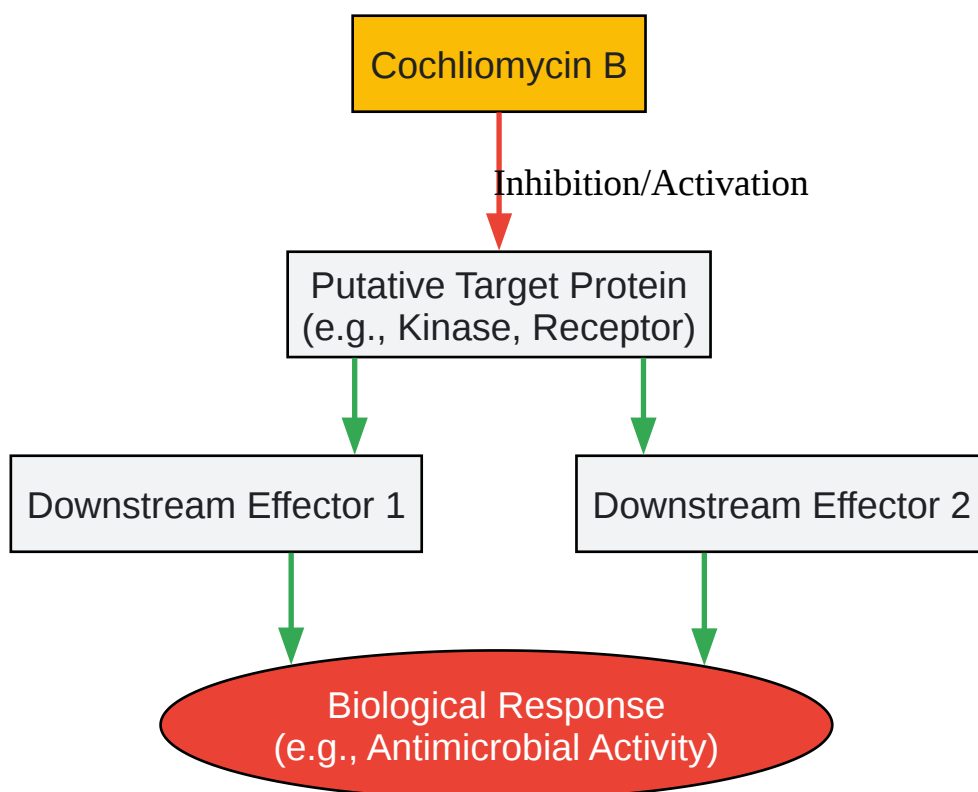
Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of **Cochliomycin B** and a hypothetical signaling pathway that could be investigated.



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Caption: Experimental workflow for the structural elucidation of **Cochliomycin B**.



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